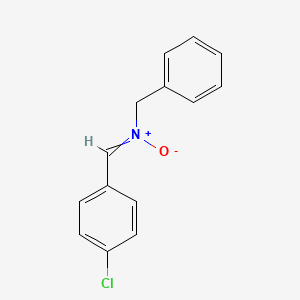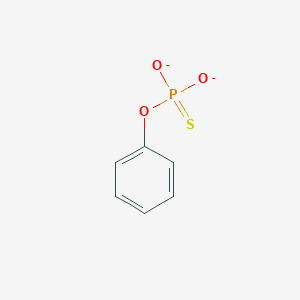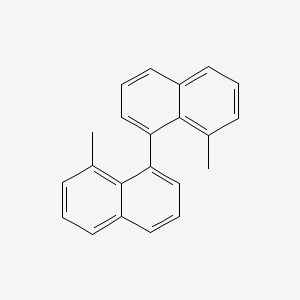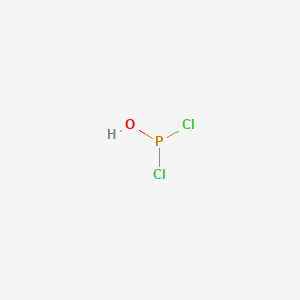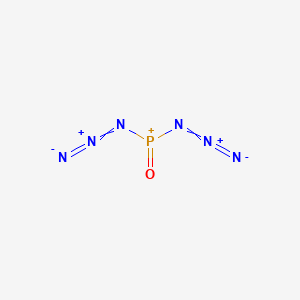![molecular formula C9H7Br3O2 B14697433 2-[(2,3,4-Tribromophenoxy)methyl]oxirane CAS No. 30171-81-4](/img/structure/B14697433.png)
2-[(2,3,4-Tribromophenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3,4-Tribromophenoxy)methyl]oxirane: is an organic compound characterized by the presence of an oxirane ring and a tribromophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3,4-tribromophenoxy)methyl]oxirane typically involves the reaction of 2,3,4-tribromophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Nucleophilic Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of diols or epoxides.
Reduction: Formation of debrominated phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of flame retardants, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[(2,3,4-tribromophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various derivatives. The tribromophenoxy group can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening reactions.
Halogen Bonding: The tribromophenoxy group can form halogen bonds, affecting the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2-[(4-Bromophenoxy)methyl]oxirane
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane
Comparison:
- 2-[(4-Bromophenoxy)methyl]oxirane: This compound has a single bromine atom, making it less reactive compared to the tribrominated version.
- 2-[(4-Nitrophenoxy)methyl]oxirane: The presence of a nitro group introduces different electronic properties, affecting its reactivity and applications.
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane: Similar to 2-[(2,3,4-tribromophenoxy)methyl]oxirane but with different bromination patterns, leading to variations in reactivity and stability.
Propriétés
Numéro CAS |
30171-81-4 |
|---|---|
Formule moléculaire |
C9H7Br3O2 |
Poids moléculaire |
386.86 g/mol |
Nom IUPAC |
2-[(2,3,4-tribromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Br3O2/c10-6-1-2-7(9(12)8(6)11)14-4-5-3-13-5/h1-2,5H,3-4H2 |
Clé InChI |
JDWONELOFVWXDC-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C(C(=C(C=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
